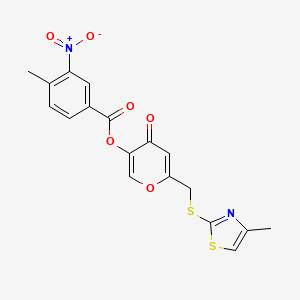

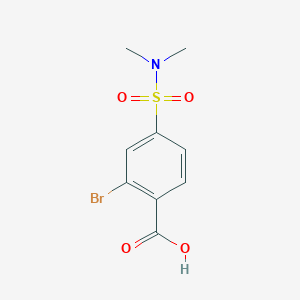

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

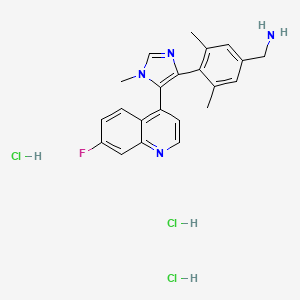

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide, also known as BZP, is a chemical compound that has been widely used in scientific research. BZP is a synthetic compound that belongs to the class of benzodiazepines and has been used as a tool in the study of the central nervous system.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide derivatives have been explored for their potential in medicinal chemistry, particularly in the development of new pharmaceuticals. For instance, derivatives of benzothiazole have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating significant in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006). Additionally, compounds featuring the benzothiazole moiety have been synthesized and evaluated for their anticonvulsant, neurotoxicity, CNS depressant study, and other toxicity studies, showing promising activity in MES and scPTZ screens without demonstrating neurotoxicity or liver toxicity (Rana et al., 2008).

Materials Science Applications

In materials science, benzothiazole derivatives have been utilized in the design of biosensors and corrosion inhibitors. Polyamic acids containing benzothiazole pendent groups have been synthesized and shown to possess electroactivity, enabling their use in enzyme-free hydrogen peroxide biosensors with rapid response times and high selectivity (Hua et al., 2011). Moreover, benzothiazole derivatives have been studied as corrosion inhibitors for steel in acidic solutions, where they offered high inhibition efficiencies and stability, indicating their potential for protecting metal surfaces (Hu et al., 2016).

Chemistry Applications

In the field of chemistry, the synthesis of N-benzothiazol-2-yl-amides through copper-catalyzed intramolecular cyclization has been successfully carried out under mild conditions, yielding a variety of N-benzothiazol-2-yl-amides in good to excellent yields. This demonstrates the versatility of benzothiazole derivatives in synthetic organic chemistry (Wang et al., 2008). Additionally, benzothiazole and its derivatives have been used in the synthesis of fluorescent compounds with potential applications in sensing and imaging. These compounds have shown excited state intra-molecular proton transfer pathway having single absorption and dual emission characteristics, indicating their utility in developing new fluorescent materials (Padalkar et al., 2011).

Eigenschaften

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-15-8-9-16(23)21(15)12-5-3-4-11(10-12)17(24)20-18-19-13-6-1-2-7-14(13)25-18/h1-7,10H,8-9H2,(H,19,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHIUFDKBVYHSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(E)-(3-methoxy-4-propan-2-yloxyphenyl)methylideneamino]-3-(trifluoromethyl)-1H-1,2,4-triazole-5-thione](/img/structure/B2886219.png)

![(E)-2-amino-N-(3-phenylpropyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2886224.png)

![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2886229.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)